molecular formula C12H14O2 B2475142 3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid CAS No. 2377036-37-6

3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid

Cat. No. B2475142
CAS RN: 2377036-37-6
M. Wt: 190.242
InChI Key: YCIXUNUPHQGNML-UHFFFAOYSA-N
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Description

3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is a carboxylic acid derivative . Carboxylic acids are organic compounds that contain a carboxyl group (−C(=O)−OH) attached to an R-group . The R-group in this case is a 3beta-Methyl-3-phenylcyclobutane .


Synthesis Analysis

The synthesis of carboxylic acids often involves the use of strong electrophiles . For example, the Malonic Ester Synthesis is a synthetic procedure used to convert alkyl halides to carboxylic acids . This process involves the formation of a carbocation intermediate, followed by the abstraction of a proton from an adjacent carbon .


Molecular Structure Analysis

The molecular structure of carboxylic acids is characterized by the presence of a carboxyl group, which consists of a carbonyl (C=O) and a hydroxyl (−OH) group . The carbonyl carbon and the hydroxyl oxygen are both sp2 hybridized, allowing one of the lone pair electrons on the oxygen to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids undergo various reactions, including reactions involving the O−H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation (reactions in which the R−C bond is broken in such a way that CO2 is lost and R−H is formed), and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids have unique physical and chemical properties due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule . This amphiphilic nature can lead to unusual behavior in water . The acidity of carboxylic acids is also notable, with acidity constants (Ka) being approximately 10^−5 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid,” focusing on six unique applications:

Organic Synthesis

3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is a valuable intermediate in organic synthesis. Its unique cyclobutane structure allows for the creation of complex molecular architectures. Researchers utilize this compound to develop new synthetic pathways for pharmaceuticals and agrochemicals, leveraging its stability and reactivity to form various functional groups .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a building block for the synthesis of potential drug candidates. Its structural features are exploited to design molecules with specific biological activities. For instance, modifications of the cyclobutane ring can lead to the development of novel anti-inflammatory or anticancer agents .

Material Science

3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is used in the development of new materials with unique properties. Its incorporation into polymer backbones can enhance the mechanical strength and thermal stability of the resulting materials. This application is particularly relevant in the creation of high-performance plastics and resins .

Catalysis Research

This compound is also studied for its role in catalysis. It can act as a ligand in metal-catalyzed reactions, influencing the selectivity and efficiency of the catalytic process. Researchers explore its potential to improve existing catalytic systems or develop new ones for industrial applications .

Photochemistry

In photochemical studies, 3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is investigated for its ability to undergo photochemical reactions. Its unique structure allows it to participate in light-induced transformations, which can be harnessed for the synthesis of complex organic molecules or the development of light-responsive materials .

Biochemical Studies

This compound is used in biochemical research to study enzyme interactions and metabolic pathways. Its structural analogs can serve as inhibitors or substrates for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

These applications highlight the versatility and importance of 3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Source

Mechanism of Action

The mechanism of action of carboxylic acids often involves the formation of a carboxylate anion, which occurs when a carboxylic acid loses a proton . This carboxylate anion can then participate in various chemical reactions .

Safety and Hazards

While specific safety data for 3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is not available, general safety measures for handling carboxylic acids include wearing protective clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The development of carboxylic acid-based drugs is an active and attractive topic in medicinal chemistry . The unique properties of carboxylic acids make them valuable in the synthesis of new bioactive molecules. Future research may focus on exploring the potential of carboxylic acids in drug discovery and development .

properties

IUPAC Name

3-methyl-3-phenylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(7-9(8-12)11(13)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIXUNUPHQGNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenylcyclobutane-1-carboxylic acid

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